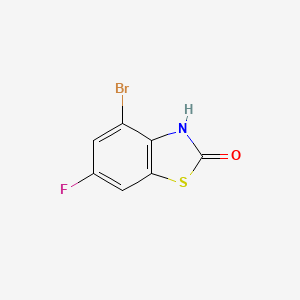

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one

Description

Properties

IUPAC Name |

4-bromo-6-fluoro-3H-1,3-benzothiazol-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrFNOS/c8-4-1-3(9)2-5-6(4)10-7(11)12-5/h1-2H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMCBTHBBSXGVFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C2=C1SC(=O)N2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrFNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1188054-03-6 | |

| Record name | 4-bromo-6-fluoro-2,3-dihydro-1,3-benzothiazol-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one typically involves the cyclization of appropriate precursors. One common method is the condensation of 2-aminobenzenethiol with brominated and fluorinated aldehydes or ketones under acidic conditions. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the mixture is heated to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, are also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Cyclization Reactions: It can participate in further cyclization reactions to form more complex heterocyclic structures

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions often involve the use of a base such as sodium hydroxide or potassium carbonate.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzothiazoles, while oxidation and reduction reactions can lead to different oxidized or reduced derivatives .

Scientific Research Applications

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.

Mechanism of Action

The mechanism of action of 4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their distinguishing features:

*Calculated molecular weight based on formula C₇H₃BrFNO₃S.

Key Observations :

- Halogen Position : Bromine at position 4 (vs. 6 in 6-bromo analogs) may sterically hinder electrophilic substitution reactions. Fluorine at position 6 directs electronic effects ortho/para to itself, influencing reactivity .

- Functional Groups: The absence of an amino group (cf.

- Electron-Withdrawing Effects: Bromine and fluorine substituents deactivate the aromatic ring, making the compound less reactive toward electrophilic attack compared to non-halogenated benzothiazolones like 6-acetyl derivatives .

Physicochemical Properties

- Melting Point: While direct data for this compound is unavailable, analogs such as 6-acetyl-3H-1,3-benzothiazol-2-one exhibit high melting points (190–194°C) due to strong hydrogen bonding and crystal packing . Halogenated derivatives typically have higher melting points than non-halogenated analogs due to increased van der Waals interactions .

Biological Activity

4-Bromo-6-fluoro-3H-1,3-benzothiazol-2-one is a heterocyclic compound belonging to the benzothiazole family, which is recognized for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly against various diseases, including cancer and microbial infections. This article delves into the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

The molecular formula of this compound is . The presence of bromine and fluorine atoms contributes to its unique chemical reactivity and biological properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The compound can inhibit or modulate the activity of enzymes or receptors, leading to various biological effects such as antimicrobial and anticancer activities. The exact mechanisms are still under investigation but are believed to involve:

- Enzyme Inhibition : Binding to active sites of enzymes, thereby inhibiting their function.

- Cell Cycle Modulation : Inducing apoptosis in cancer cells through various pathways.

Antimicrobial Activity

Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial properties. For instance, this compound displays promising activity against various bacterial strains.

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 12 µg/mL |

| This compound | S. aureus | 8 µg/mL |

These results suggest that the compound could serve as a lead structure for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of benzothiazole derivatives has been extensively studied. A recent study highlighted that compounds similar to this compound exhibited cytotoxic effects against various cancer cell lines.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (breast cancer) | 5.2 |

| This compound | A549 (lung cancer) | 7.8 |

These findings indicate a significant potential for this compound in cancer therapy.

Study on Antitubercular Activity

A recent study explored the synthesis of novel benzothiazole derivatives targeting Mycobacterium tuberculosis (Mtb). Among the synthesized compounds, those related to 4-Bromo-6-fluoro derivatives showed enhanced activity compared to standard treatments.

Key Findings :

- Compound 7a demonstrated a binding affinity to DprE1 (a target for tuberculosis treatment) with a binding energy of -8.4 kcal/mol.

- MIC Values : Compound 7a exhibited an MIC of 0.5 µg/mL against Mtb strains.

This highlights the potential application of benzothiazole derivatives in treating multidrug-resistant tuberculosis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.